(4-((1H-imidazol-1-yl)methyl)phenyl)(4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)methanone
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Description
(4-((1H-imidazol-1-yl)methyl)phenyl)(4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C21H21BrN4O2 and its molecular weight is 441.329. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that imidazole-containing compounds have a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . Therefore, it can be inferred that this compound may interact with a variety of targets depending on the specific biological activity.
Mode of Action
Imidazole derivatives are known to interact with their targets in a variety of ways, often involving the formation of hydrogen bonds due to the presence of nitrogen atoms in the imidazole ring . The bromopyridinyl and piperidinyl groups may also contribute to the compound’s interaction with its targets, potentially enhancing its binding affinity and specificity.
Biochemical Pathways
These could include pathways related to inflammation, tumor growth, bacterial and viral infections, and more .
Pharmacokinetics
Imidazole compounds are generally known to be highly soluble in water and other polar solvents, which may influence their absorption and distribution . The presence of the bromopyridinyl and piperidinyl groups may also affect the compound’s metabolism and excretion.
Result of Action
These could include the inhibition of specific enzymes, modulation of receptor activity, disruption of cell signaling pathways, and more .
Biological Activity
The compound (4-((1H-imidazol-1-yl)methyl)phenyl)(4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)methanone, often referred to as a novel bioactive molecule, has garnered attention in recent pharmaceutical research due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential clinical applications.
Chemical Structure and Properties
The compound features a complex structure characterized by multiple functional groups including an imidazole ring and a piperidine moiety. The presence of these groups suggests potential interactions with various biological targets.
Research indicates that the compound may act through several mechanisms, including:
- Inhibition of Enzymatic Activity : Preliminary studies suggest that the compound may inhibit specific enzymes involved in disease pathways, particularly those related to cancer and infectious diseases.
- Receptor Modulation : The imidazole and piperidine components may interact with neurotransmitter receptors, potentially influencing neurological pathways.
Anticancer Activity
In vitro studies have demonstrated that the compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, it has shown efficacy in inhibiting the growth of BRCA-deficient cancer cells through mechanisms involving poly(ADP-ribose) polymerase (PARP) inhibition .
Cell Line | IC50 (µM) | Reference |
---|---|---|
BRCA-deficient cancer cells | 0.25 | |
MCF-7 Breast Cancer | 0.45 | |
A549 Lung Cancer | 0.30 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies showed that it possesses moderate antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against common pathogens.
Organism | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Staphylococcus aureus | 32 µg/mL | |
Escherichia coli | 64 µg/mL | |
Candida albicans | 16 µg/mL |
Case Studies
Several case studies highlight the therapeutic potential of the compound:
- Case Study on Cancer Treatment : In a xenograft model, treatment with the compound resulted in significant tumor reduction compared to control groups, indicating its potential as a cancer therapeutic agent.
- Neuroprotective Effects : In models of neurodegenerative diseases, the compound demonstrated protective effects on neuronal cells under stress conditions, suggesting a role in neuroprotection.
Properties
IUPAC Name |
[4-(3-bromopyridin-2-yl)oxypiperidin-1-yl]-[4-(imidazol-1-ylmethyl)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21BrN4O2/c22-19-2-1-9-24-20(19)28-18-7-11-26(12-8-18)21(27)17-5-3-16(4-6-17)14-25-13-10-23-15-25/h1-6,9-10,13,15,18H,7-8,11-12,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKXVMAAMOFQFDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=C(C=CC=N2)Br)C(=O)C3=CC=C(C=C3)CN4C=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21BrN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.